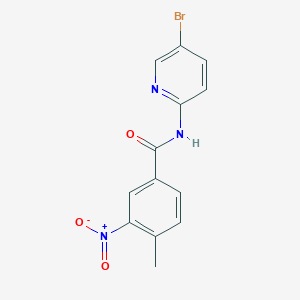

![molecular formula C20H18N4O5S B2487116 N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide CAS No. 941982-71-4](/img/structure/B2487116.png)

N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

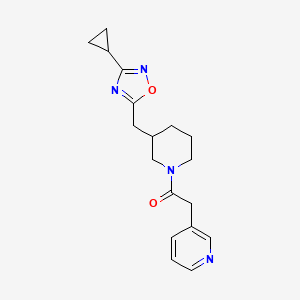

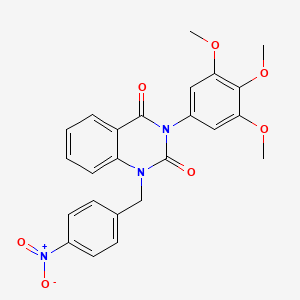

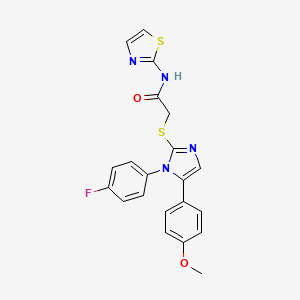

Compounds within the benzo[e][1,2,4]thiadiazine class, including derivatives of 2H-1,2,4-benzothiadiazine 1,1-dioxides, have garnered attention due to their diverse chemical reactions and potential biological activities. These compounds exhibit a range of pharmacological properties and serve as catalysts or intermediates in the synthesis of various heterocyclic compounds.

Synthesis Analysis

The synthesis of related benzo[e][1,2,4]thiadiazine derivatives often involves multi-component reactions (MCRs), utilizing efficient and environmentally friendly conditions. For instance, the synthesis of pyran, pyranopyrazole, and pyrazolo[1,2-b]phthalazine derivatives from 2H-benzo[e][1,2,4]thiadiazine sulfonamide dioxides has been demonstrated under aqueous media, highlighting the adaptability of these compounds in green chemistry protocols (Khazaei et al., 2015).

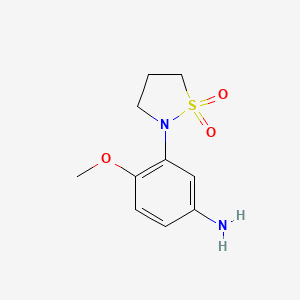

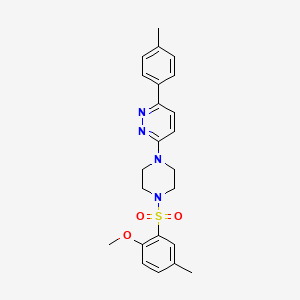

Molecular Structure Analysis

The crystal and molecular structure of benzo[e][1,2,4]thiadiazine derivatives have been characterized through X-ray crystallography, revealing intricate hydrogen bonding patterns and stabilization mechanisms. These studies provide a foundation for understanding the structural dynamics and interaction potential of these molecules (Etsè et al., 2019).

Chemical Reactions and Properties

Benzo[e][1,2,4]thiadiazine derivatives participate in various chemical reactions, including cycloadditions, ring expansions, and oxidative cyclizations. These reactions are pivotal for the synthesis of novel compounds with potential biological activities. For example, molecular iodine has been used to facilitate oxidative cyclization reactions, leading to the formation of benzimidazoles, benzothiazoles, and benzyl-phenyl benzo[e][1,2,4]thiadiazines (Naresh et al., 2014).

Applications De Recherche Scientifique

Synthesis and Chemical Reactivity

In(OTf)3-Catalyzed Synthesis : Furan-2-yl(phenyl)methanol derivatives, which share a structural motif with the compound , can undergo smooth aza-Piancatelli rearrangement with 2-aminothiophenol in the presence of In(OTf)3 to afford corresponding 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives. This method demonstrates the compound's potential utility in the synthesis of novel heterocyclic compounds, which could have implications in drug discovery and material sciences (B. Reddy et al., 2012).

Molecular Iodine Promoted Divergent Synthesis : The discovery of new classes of 2-benzyl-3-phenyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazines highlights the compound's role in facilitating innovative pathways to synthesize benzimidazole and benzothiazole derivatives. This research underscores the compound's versatility in organic synthesis, potentially leading to new pharmaceuticals or materials (Gunaganti Naresh et al., 2014).

Applications in Bio-imaging

Fluorescent Chemosensor Development : A phenoxazine-based chemosensor incorporating a furan-2-carboxamide group demonstrates the structural adaptability of compounds like the one for creating sensitive and selective sensors for metal ions. Such sensors have proven their worth in bio-imaging applications, showcasing the compound's potential in biomedical research (P. Ravichandiran et al., 2020).

Mécanisme D'action

Target of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities, including antimicrobial, antiviral, antihypertensive, antidiabetic, anticancer, katp channel activators, and ampa receptor modulators .

Mode of Action

It is known that many functional groups attached to the 1,2,4-benzothiadiazine-1,1-dioxide ring, such as alkyl, aryl, alkylamino, benzyl, keto, etc, are responsible for its activity .

Biochemical Pathways

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to modulate various biochemical pathways, depending on their functional groups .

Result of Action

Compounds with a similar 1,2,4-benzothiadiazine-1,1-dioxide scaffold have been reported to exhibit a wide range of biological activities .

Propriétés

IUPAC Name |

N-[4-(furan-2-carbonylamino)phenyl]-6-methyl-1,1-dioxo-3,4-dihydro-2H-1λ6,2,4-benzothiadiazine-3-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18N4O5S/c1-12-4-9-17-15(11-12)23-18(24-30(17,27)28)20(26)22-14-7-5-13(6-8-14)21-19(25)16-3-2-10-29-16/h2-11,18,23-24H,1H3,(H,21,25)(H,22,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOJXCRVKEBYSJI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)S(=O)(=O)NC(N2)C(=O)NC3=CC=C(C=C3)NC(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18N4O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-(furan-2-carboxamido)phenyl)-6-methyl-3,4-dihydro-2H-benzo[e][1,2,4]thiadiazine-3-carboxamide 1,1-dioxide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Ethyl 4-((3-bromophenyl)(2-ethyl-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperazine-1-carboxylate](/img/structure/B2487037.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2487041.png)

![5-[1-cyclopentyl-4-(4-fluorophenyl)-1H-imidazol-5-yl]-N-(4-ethoxyphenyl)-2-furamide](/img/structure/B2487044.png)

![3-Chloro-4-[(3,4-dichlorobenzyl)oxy]benzaldehyde](/img/structure/B2487045.png)

![5-(1,3-benzodioxol-5-yl)-3-[1-(3-fluorobenzyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2487046.png)

![6-Benzyl-2-(4-(piperidin-1-ylsulfonyl)benzamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2487050.png)

![N-{3-[8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridin-2-yl]phenyl}-1-methyl-1H-pyrrole-2-carboxamide](/img/structure/B2487052.png)

![N-(1,1-dioxidotetrahydrothiophen-3-yl)-1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indole-6-sulfonamide](/img/structure/B2487055.png)